molecular formula C22H26O3 B12773012 (+-)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid CAS No. 95711-61-8

(+-)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid

Cat. No.: B12773012
CAS No.: 95711-61-8
M. Wt: 338.4 g/mol
InChI Key: PHOZVLLKQZEJEU-UHFFFAOYSA-N
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Description

(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of cyclohexyl and tolyl groups attached to a hydracrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid typically involves multi-step organic reactions. One common method involves the reaction of p-cyclohexylbenzaldehyde with m-tolylmagnesium bromide, followed by oxidation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like Grignard reagents and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methylphenyl)propanoic acid
  • Phenyl butyric acids and derivatives

Uniqueness

(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid is unique due to its specific structural features, such as the presence of both cyclohexyl and tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

95711-61-8

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C22H26O3/c1-16-6-5-9-20(14-16)22(25,15-21(23)24)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h5-6,9-14,17,25H,2-4,7-8,15H2,1H3,(H,23,24)

InChI Key

PHOZVLLKQZEJEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3CCCCC3)O

Origin of Product

United States

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